n-((5-Bromothiophen-2-yl)methyl)tetrahydro-2h-pyran-4-carboxamide
Description
N-((5-Bromothiophen-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide: is a synthetic organic compound that features a brominated thiophene ring attached to a tetrahydropyran ring via a carboxamide linkage
Properties
Molecular Formula |
C11H14BrNO2S |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-2-1-9(16-10)7-13-11(14)8-3-5-15-6-4-8/h1-2,8H,3-7H2,(H,13,14) |
InChI Key |
HJOWKYQBASVOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Bromothiophen-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Carboxamide Linkage: The brominated thiophene is then reacted with tetrahydro-2H-pyran-4-carboxylic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: It can be incorporated into polymers to improve their electronic properties, making them suitable for use in organic electronics.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Industry:
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-carboxamide: Lacks the brominated thiophene ring, resulting in different reactivity and biological activity.
5-Bromothiophene-2-carboxamide: Lacks the tetrahydropyran ring, affecting its solubility and interaction with biological targets.
Uniqueness: N-((5-Bromothiophen-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the combination of the brominated thiophene ring and the tetrahydropyran ring. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
